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Get Quote

Executive Summary
Phe-Lys(Trt)-PAB (Phenylalanine-Lysine(Trityl)-p-Aminobenzyl alcohol) is a critical synthetic

intermediate in the development of Antibody-Drug Conjugates (ADCs).[1] It serves as the

protected precursor to the Phe-Lys-PAB cleavable linker system. This dipeptide motif is

designed to be stable in blood circulation but rapidly cleaved by lysosomal proteases

(specifically Cathepsin B) upon internalization into tumor cells.[2]

The inclusion of the Trityl (Trt) protecting group on the lysine side chain allows for orthogonal

chemical manipulation, enabling the precise attachment of cytotoxic payloads (e.g., MMAE,

Doxorubicin) and conjugation to antibodies without premature degradation or side reactions.

While the Val-Cit (Valine-Citrulline) linker is more ubiquitous due to superior plasma stability,

the Phe-Lys system remains a vital tool for payloads requiring rapid intracellular release

kinetics.
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The molecule is a tripartite system composed of a hydrophobic amino acid, a protected basic

amino acid, and a self-immolative spacer.

L-Phenylalanine (Phe): Provides the hydrophobic P2 recognition motif required for Cathepsin

B binding.

L-Lysine(Trt): The P1 residue. The

-amine is protected by a Trityl (Triphenylmethyl) group. This bulky, acid-labile group prevents
the side chain from interfering during the coupling of the C-terminal spacer or the N-terminal
attachment to the antibody linker (e.g., Maleimide).

p-Aminobenzyl Alcohol (PAB): An aniline derivative attached to the C-terminus of Lysine via

an amide bond. It acts as a "electronic cascade" spacer. Upon cleavage of the amide bond, it

spontaneously decomposes to release the payload.[1][3]

Physicochemical Properties
Property Value / Description

Chemical Name
Fmoc-Phe-Lys(Trt)-PAB (Common precursor

form)

Formula
(Core) /

(Fmoc-PNP form)

Molecular Weight ~640.8 g/mol (De-Fmoc, free amine)

Solubility Low in water; Soluble in DMF, DMSO, CH2Cl2.

Appearance White to off-white powder.

Stability
Hygroscopic. Store at -20°C. Trityl group is acid-

sensitive (cleaved by TFA).

CAS No. 1116085-99-4 (Phe-Lys(Trt)-PAB)
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Figure 1: Structural Logic of Phe-Lys(Trt)-PAB
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Part 2: Synthetic Utility & Experimental Protocol
The Role of Orthogonal Protection
The Trityl (Trt) group is strategic. In the synthesis of ADCs, the linker must be bifunctional: one

end attaches to the antibody (via a maleimide or NHS ester), and the other to the drug.

Problem: Lysine has two amines (

-amine and

-amine). Without protection, coupling reagents would react indiscriminately, leading to
branched polymers.

Solution: The Trt group shields the

-amine. It is stable under basic conditions (used for Fmoc removal) but cleaves rapidly with
dilute Trifluoroacetic Acid (TFA). This allows the chemist to build the full linker-drug construct
before exposing the lysine side chain (if necessary) or, more commonly, to keep it protected
until the final global deprotection step.

Synthesis Protocol: Coupling to PAB
Coupling an amino acid to p-aminobenzyl alcohol (PAB) is chemically challenging because the

aniline amine is electron-deficient and nucleophilically weak compared to aliphatic amines.

Standard coupling agents (HBTU/HATU) often fail or cause racemization.

Recommended Protocol (EEDQ Method): This protocol describes the coupling of Fmoc-Phe-

Lys(Trt)-OH to PAB-OH.
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Reagents:

Starting Material: Fmoc-Phe-Lys(Trt)-OH (1.0 eq)

Reagent: p-Aminobenzyl alcohol (2.0 eq)

Coupling Agent: EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) (2.2 eq)

Solvent: Anhydrous Dichloromethane (DCM) / Methanol (2:1 ratio)

Procedure:

Step 1: Dissolve Fmoc-Phe-Lys(Trt)-OH in the DCM/MeOH mixture under Nitrogen

atmosphere.

Step 2: Add EEDQ and stir for 15 minutes at room temperature to activate the carboxylic

acid.

Step 3: Add p-Aminobenzyl alcohol.

Step 4: Stir the reaction in the dark for 16–24 hours. (EEDQ reactions are slower but

minimize racemization).

Step 5: Concentrate in vacuo. Precipitate the product using cold diethyl ether.

Validation: Check via LC-MS. The PAB coupling is confirmed by the mass shift

corresponding to the benzyl alcohol addition.
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Figure 2: Synthesis of the Phe-Lys(Trt)-PAB Intermediate
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[8]
Part 3: Mechanism of Action (Cleavage & Release)
The biological value of Phe-Lys(Trt)-PAB is realized only after the Trityl group is removed and

the linker is conjugated. Once the ADC enters the lysosome, the Phe-Lys motif becomes the

target.[1]

Cathepsin B Recognition
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Cathepsin B is a cysteine protease highly upregulated in many cancer types. It recognizes the

Phe-Lys dipeptide sequence.[1]

P2 Position (Phe): Fits into the hydrophobic S2 pocket of the enzyme.

P1 Position (Lys): Fits into the S1 pocket.

Cleavage: The enzyme hydrolyzes the amide bond between the Lysine carboxyl group and

the PAB amino group.

Self-Immolation (1,6-Elimination)
This is the critical "safety release" mechanism.

Hydrolysis: Cathepsin B cleaves the amide bond, revealing a free aniline amine on the PAB

spacer.

Electronic Cascade: The lone pair on the newly formed amine donates electron density into

the benzene ring.

Fragmentation: This triggers a 1,6-elimination, ejecting the drug payload (attached via a

carbamate) and releasing Carbon Dioxide and aza-quinone methide.

Expert Insight - Phe-Lys vs. Val-Cit: While Val-Cit (Valine-Citrulline) is the industry standard

(e.g., in Brentuximab vedotin), Phe-Lys cleaves faster. However, Phe-Lys is susceptible to

premature cleavage by plasma proteases, leading to higher systemic toxicity. It is best used

when rapid intracellular release is prioritized over long-term circulation stability, or with

engineered antibodies that shield the linker.

Figure 3: Cathepsin B Cleavage and Self-Immolation Cascade
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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